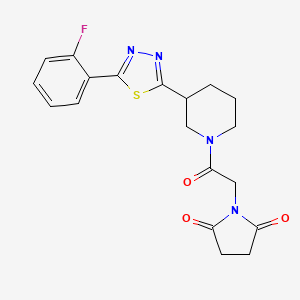
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of pyridine, which is a basic heterocyclic organic compound. Similar compounds often have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Synthesis Analysis
The synthesis of fluoropyridines is a topic of interest in medicinal chemistry. The methods of synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines and also fluoropyridines fused with carbo-, heterocycles are presented .Molecular Structure Analysis
The molecular structure of similar compounds often includes a pyrimidine moiety, which is a ring-like structure that is part of the larger pyridine ring .Chemical Reactions Analysis
Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . A selective synthesis of fluoropyridines remains a challenging problem .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds often depend on the specific substituents attached to the pyridine ring .Scientific Research Applications
1. Catalyst-Free Amination
- Application: A study by Abel et al. (2015) explored catalyst-free reactions of 2-fluoropyridine with various amines, yielding N-(pyridin-2-yl) derivatives. This method demonstrates an efficient approach to synthesize derivatives without the need for a catalyst (Abel et al., 2015).
2. Metallation and Synthesis of Aminopyridines
- Application: Güngör et al. (1981) reported the regioselective metallation of 2-fluoropyridine, leading to the formation of various 3-oxoalkyl- or 3-aroyl-2-aminopyridines. This process highlights the potential for synthesizing fluorinated alcohols and their derivatives (Güngör et al., 1981).
3. Synthesis of Novel Tracers for AT1 Receptor
- Application: A study by Diaz et al. (2020) involved synthesizing a novel derivative of the angiotensin II type-1 receptor (AT1R) blocker candesartan using a 2-fluoropyridine derivative. This novel synthesis method is significant for developing tracers for positron emission tomography imaging of renal AT1R (Diaz et al., 2020).
4. Radiosynthesis of 2-Amino-5-[18F]Fluoropyridines
- Application: Pauton et al. (2019) conducted the first radiosynthesis of 2-amino-5-[18F]fluoropyridines, using a palladium-catalyzed amination sequence. This synthesis is crucial for the development of radio-labeled compounds in medical imaging (Pauton et al., 2019).
5. Chemoselective Functionalization
- Application: Stroup et al. (2007) described the chemoselective functionalization of 5-bromo-2-chloro-3-fluoropyridine, a process important for the synthesis of various pyridine derivatives with potential applications in organic synthesis and pharmaceuticals (Stroup et al., 2007).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(3-fluoropyridin-2-yl)-2-methylpropan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13FN2/c1-9(2,6-11)8-7(10)4-3-5-12-8/h3-5H,6,11H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONHVZUDSFEJTQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CN)C1=C(C=CC=N1)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Fluoropyridin-2-yl)-2-methylpropan-1-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-chloro-4-fluoro-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)benzenesulfonamide](/img/structure/B2354632.png)
![N-(3,4-dichlorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2354633.png)








![4-(dimethylamino)-N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2354651.png)
